molecular formula C30H35F12NOSi B14808102 (S)-2-Bis[3,5-is(trifluoromethyl)henyl][trisisopropylsilyl]xy]ethyl]yrrolidine

(S)-2-Bis[3,5-is(trifluoromethyl)henyl][trisisopropylsilyl]xy]ethyl]yrrolidine

Cat. No.: B14808102
M. Wt: 681.7 g/mol
InChI Key: DONQUERPXRZJJJ-VWLOTQADSA-N
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Description

(S)-2-Bis[3,5-is(trifluoromethyl)phenyl][trisisopropylsilyl]oxy]ethyl]pyrrolidine is a chiral organocatalyst developed for asymmetric organic synthesis. This compound is known for its unique structure, which includes trifluoromethyl groups that enhance its reactivity and stability in various chemical reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Bis[3,5-is(trifluoromethyl)phenyl][trisisopropylsilyl]oxy]ethyl]pyrrolidine typically involves the following steps:

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve high yields and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility .

Chemical Reactions Analysis

Types of Reactions

(S)-2-Bis[3,5-is(trifluoromethyl)phenyl][trisisopropylsilyl]oxy]ethyl]pyrrolidine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of (S)-2-Bis[3,5-is(trifluoromethyl)phenyl][trisisopropylsilyl]oxy]ethyl]pyrrolidine involves its role as a chiral organocatalyst. The compound interacts with substrates through non-covalent interactions, such as hydrogen bonding and π-π stacking, to facilitate asymmetric transformations. The trifluoromethyl groups enhance the compound’s reactivity by stabilizing transition states and intermediates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-Bis[3,5-is(trifluoromethyl)phenyl][trisisopropylsilyl]oxy]ethyl]pyrrolidine is unique due to its combination of trifluoromethyl groups and a trisisopropylsilyl group, which provide enhanced reactivity and stability. This makes it particularly effective in facilitating asymmetric transformations compared to other similar compounds .

Properties

Molecular Formula

C30H35F12NOSi

Molecular Weight

681.7 g/mol

IUPAC Name

[bis[3,5-bis(trifluoromethyl)phenyl]-[(2S)-pyrrolidin-2-yl]methoxy]-tri(propan-2-yl)silane

InChI

InChI=1S/C30H35F12NOSi/c1-16(2)45(17(3)4,18(5)6)44-26(25-8-7-9-43-25,19-10-21(27(31,32)33)14-22(11-19)28(34,35)36)20-12-23(29(37,38)39)15-24(13-20)30(40,41)42/h10-18,25,43H,7-9H2,1-6H3/t25-/m0/s1

InChI Key

DONQUERPXRZJJJ-VWLOTQADSA-N

Isomeric SMILES

CC(C)[Si](C(C)C)(C(C)C)OC([C@@H]1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Canonical SMILES

CC(C)[Si](C(C)C)(C(C)C)OC(C1CCCN1)(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F

Origin of Product

United States

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